N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic boronic acid derivatives. The official International Union of Pure and Applied Chemistry name is N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine, which precisely describes the substitution pattern and functional groups present in the molecule. This nomenclature system clearly identifies the pyrimidine core structure with its specific substitution pattern at the 2- and 5-positions.
The compound is registered under Chemical Abstracts Service number 1202805-24-0 and carries the molecular designation 28419991 in the ChemSpider database. The systematic naming convention reflects the presence of three distinct structural components: the pyrimidine heterocycle, the methoxyethyl amino side chain, and the tetramethyl-dioxaborolan boronic ester protecting group. Alternative nomenclature systems recognize this compound as 2-(2-Methoxyethylamino)pyrimidine-5-boronic acid pinacol ester, which emphasizes the boronic acid functionality in its protected form.
The comprehensive list of accepted synonyms includes several variations that highlight different aspects of the molecular structure. These include N-(2-Méthoxyéthyl)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine in French nomenclature and N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamin in German nomenclature. The pinacol ester designation specifically refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl protecting group, which is derived from pinacol (2,3-dimethyl-2,3-butanediol) and serves to stabilize the boronic acid functionality during synthetic transformations.
Molecular Geometry and Bonding Analysis
The molecular geometry of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exhibits characteristic features of both heterocyclic aromatics and organoboron compounds. The compound possesses the molecular formula C₁₃H₂₂BN₃O₃ with an average molecular mass of 279.149 daltons and a monoisotopic mass of 279.175422 daltons. The structural complexity arises from the integration of multiple functional groups that each contribute distinct geometric and electronic properties to the overall molecular architecture.
The pyrimidine ring system forms the central aromatic core and adopts a planar configuration characteristic of six-membered nitrogen-containing heterocycles. The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring contribute to the electron-deficient nature of this heterocycle, influencing both the electronic distribution and the reactivity patterns of the molecule. The amino substituent at the 2-position provides electron density to the ring system through resonance effects, while simultaneously serving as a point of attachment for the methoxyethyl side chain.
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 5-position represents a protected boronic acid functionality with distinctive geometric characteristics. In boronic acid derivatives, the boron atom typically exhibits trigonal planar geometry when in its tricoordinate state, but the cyclic pinacol ester formation constrains the boron center within a five-membered dioxaborolane ring. This constraint influences the bond angles and distances around the boron atom, creating a slight deviation from ideal trigonal geometry.
Structural analysis of related boronic ester compounds reveals that boron-oxygen bond distances in pinacol esters typically range from 1.31 to 1.35 angstroms, which are slightly shorter than the 1.35 to 1.38 angstrom range observed in free boronic acids. The carbon-boron bond length in this compound is expected to fall within the typical range of 1.55 to 1.59 angstroms, consistent with values reported for other aryl and heteroaryl boronic acid derivatives. The dioxaborolane ring system in pinacol esters generally adopts a nearly planar configuration, facilitating conjugation between the boronic ester functionality and the aromatic pyrimidine system.
The methoxyethyl amino side chain introduces additional conformational flexibility to the molecule through the presence of rotatable carbon-carbon and carbon-nitrogen bonds. The ether oxygen in the methoxyethyl group can participate in intramolecular hydrogen bonding interactions with the amino hydrogen, potentially stabilizing specific conformational arrangements. The overall molecular geometry represents a balance between the rigid aromatic pyrimidine core, the constrained dioxaborolane ring system, and the flexible aliphatic side chain components.
X-ray Crystallographic Studies and Solid-State Packing
X-ray crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within this compound and reveals critical information about intermolecular interactions in the solid state. While specific crystallographic data for this particular compound were not directly available in the literature search, extensive studies on related pyrimidine boronic acid derivatives and pinacol ester systems provide valuable structural precedents for understanding the likely crystallographic behavior of this molecule.
X-ray crystallography represents the primary experimental technique for determining atomic positions and bond parameters in crystalline materials, utilizing the diffraction of X-ray radiation by the regular array of atoms in crystal lattices. The technique relies on the principle that X-rays, with wavelengths on the order of one angstrom, undergo constructive and destructive interference when scattered by atoms arranged in periodic crystal structures. The resulting diffraction patterns contain encoded information about interatomic distances, bond angles, and molecular conformations that can be decoded through mathematical analysis.
Crystallographic studies of related boronic acid derivatives demonstrate characteristic packing motifs that are likely relevant to this compound. Phenylboronic acid, for example, crystallizes in an orthorhombic system with hydrogen-bonded dimeric units formed through oxygen-hydrogen-oxygen interactions between adjacent boronic acid groups. Each asymmetric unit consists of two distinct molecules connected through paired hydrogen bonds, and these dimeric assemblies further associate through additional hydrogen bonding to create extended three-dimensional networks.
The presence of the pinacol ester protecting group in this compound significantly alters the hydrogen bonding capabilities compared to free boronic acids. The cyclic dioxaborolane structure eliminates the hydroxyl groups that typically participate in intermolecular hydrogen bonding in boronic acid crystals, potentially leading to different packing arrangements dominated by weaker van der Waals interactions and possible aromatic stacking between pyrimidine rings.
The amino group at the 2-position of the pyrimidine ring represents a potential hydrogen bond donor that could participate in intermolecular interactions with electronegative atoms in neighboring molecules. Additionally, the nitrogen atoms within the pyrimidine ring itself can serve as hydrogen bond acceptors, creating opportunities for the formation of extended hydrogen-bonded networks in the crystalline state. The methoxyethyl side chain introduces additional complexity through its ether oxygen, which can function as a hydrogen bond acceptor and may influence the overall crystal packing arrangement.
Computational modeling and density functional theory calculations often complement experimental X-ray crystallographic studies by providing insights into preferred molecular conformations and potential energy minima that correspond to observed crystal structures. For boronic ester compounds, these theoretical approaches help elucidate the balance between intramolecular strain within the dioxaborolane ring system and intermolecular stabilization through crystal packing forces. The nearly planar geometry typically observed for dioxaborolane rings in pinacol esters suggests that the electronic benefits of conjugation between the boron center and the aromatic system outweigh any steric strain introduced by the cyclic constraint.
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-8-16-11(17-9-10)15-6-7-18-5/h8-9H,6-7H2,1-5H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVRNERUNTXJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675241 | |
| Record name | N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202805-24-0 | |
| Record name | N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202805-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Dioxaborolane Group: The final step involves the formation of the dioxaborolane moiety through a Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to introduce the boron-containing group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyethyl and dioxaborolane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides and nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with biomolecules, making it useful in enzyme inhibition and other biological processes. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogous compounds lie in the substituents on the pyrimidine amine and the aromatic core (pyrimidine vs. pyridine). Below is a comparative analysis:
Table 1: Substituent and Physicochemical Comparison
Key Observations :
- The methoxyethyl group in the target compound balances polarity and steric effects, offering superior solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogues .
- Branched substituents (e.g., isopropyl) improve stability against hydrolysis of the boronate ester but may hinder reactivity in cross-coupling reactions due to steric effects .
Key Observations :
Reactivity in Cross-Coupling Reactions
Boronate esters are pivotal in Suzuki-Miyaura couplings. Substituents on the pyrimidine ring modulate electronic and steric effects:
- Electron-withdrawing groups (e.g., trifluoromethyl in ) deactivate the ring, necessitating harsher conditions (e.g., higher temperatures or stronger bases).
- Methoxyethyl substituent (target compound) donates electron density via the oxygen atom, mildly activating the pyrimidine ring and facilitating coupling under milder conditions .
- Pyridine-based analogues (e.g., ) exhibit distinct reactivity due to reduced ring electron deficiency compared to pyrimidines.
Biological Activity
N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing available literature, case studies, and experimental findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H23BN2O3 |
| Molecular Weight | 278.16 g/mol |
| CAS Number | 1251949-08-2 |
| Density | 1.10 g/cm³ (predicted) |
| pKa | 3.45 (predicted) |
Biological Activity Overview
This compound is primarily explored for its role in organic synthesis and potential therapeutic applications. Its unique structure allows it to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing boron moieties exhibit anticancer properties. For instance, the presence of the dioxaborolane group in this compound could enhance its interaction with cellular pathways involved in tumor growth inhibition.
A study demonstrated that related boron-containing compounds showed significant cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells . This suggests that this compound may possess similar therapeutic potential.
The proposed mechanism of action for boron-containing compounds often involves the inhibition of enzymes critical for cellular proliferation and survival. For example, the dioxaborolane moiety can form stable complexes with biomolecules such as nucleophiles and enzymes . This interaction may disrupt essential metabolic processes within pathogens or cancer cells.
Study 1: Cytotoxicity Evaluation
In a comparative study assessing various boron-containing compounds, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
Study 2: Antimicrobial Testing
Another study tested the antimicrobial activity of related dioxaborolane derivatives against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects at low concentrations. Although direct testing on this compound is needed to confirm these findings specifically for this compound .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(2-methoxyethyl)-5-boronate pyrimidine derivatives?
- Methodology : The synthesis typically involves sequential functionalization of the pyrimidine core. For example:
Core formation : Construct the pyrimidine ring via cyclization of β-diketones or amidines (e.g., using chloroacetylated intermediates in DMF with K₂CO₃ as a base, as seen in thiazolidinedione derivatives ).
Boronation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or direct borylation. Ethyl-substituted analogs (e.g., ) suggest that palladium-catalyzed cross-coupling with pinacolborane could be adapted for methoxyethyl derivatives .
- Purification : Column chromatography (silica gel) or recrystallization from DMF/water mixtures is commonly used to isolate intermediates .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve molecular conformation, dihedral angles, and hydrogen-bonding patterns (e.g., as in pyrimidine derivatives in , where dihedral angles between pyrimidine and aryl groups were 12–86°) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxyethyl (–OCH₂CH₂–) and boronate (B–O) protons (δ ~1.3 ppm for pinacol methyl groups).
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ expected ~333 g/mol for C₁₃H₂₂BN₃O₃).
- Elemental analysis : Validate purity (>95%) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for borylation or methoxyethylation .
- Machine learning : Train models on existing pyrimidine synthesis data to predict optimal solvents, catalysts, or temperatures (e.g., ICReDD’s approach in ) .
- Example workflow :
Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) using computational ligand-binding energy calculations.
Validate predictions with small-scale experiments (e.g., 0.1 mmol scale) .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Case study : If NMR shows unexpected splitting for the methoxyethyl group:
Variable-temperature NMR : Assess rotational barriers around the N–CH₂ bond (e.g., coalescence temperature analysis).
2D NMR (COSY, NOESY) : Confirm proximity of methoxyethyl protons to pyrimidine ring protons .
Comparative analysis : Cross-reference with crystallographic data (e.g., intramolecular H-bonding in caused specific conformations) .
Q. What strategies mitigate interference from boronate hydrolysis in biological assays?
- Methodology :
- Protecting groups : Use pinacol boronate esters (as in ) for stability during cell-based studies .
- Buffering : Conduct assays in pH 7.4 PBS to minimize hydrolysis.
- Control experiments : Compare activity of the boronate derivative with its hydrolyzed counterpart (e.g., boronic acid) to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
